REACTION_CXSMILES
|
[CH:1]([O:4]C(C)C)(C)[CH3:2].[C:8]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)(=[O:11])[CH:9]=[CH2:10].C(OC(=O)C)(=O)C>N1C=CC=CC=1>[C:8]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][C:1](=[O:4])[CH3:2])=[CH:18][CH:19]=1)(=[O:11])[CH:9]=[CH2:10]
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Name
|
|
Quantity
|
1400 g
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Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
4-hydroxybenzyl acrylate
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Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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C(C=C)(=O)OCC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
53 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 3° C. over 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
was continued at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
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Type
|
WASH
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Details
|
the reaction mixture was washed with 0.5N hydrochloric acid
|
Type
|
DISTILLATION
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Details
|
By distilling off isopropyl ether from the reaction mixture, 113 g of 4-acetoxybenzyl acrylate of the following chemical formula
|
Type
|
CUSTOM
|
Details
|
was obtained (yield:91%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC1=CC=C(C=C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |